molecular formula C82H74 B14218582 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene CAS No. 626236-25-7

2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene

Cat. No.: B14218582
CAS No.: 626236-25-7
M. Wt: 1059.5 g/mol
InChI Key: DCKABXHLBJFOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene is a complex organic compound that has garnered significant interest in the field of material science. This compound is characterized by its unique structure, which includes multiple fluorenyl groups attached to an anthracene core. The presence of these fluorenyl groups imparts distinct photophysical properties, making it a valuable material for various applications, particularly in organic electronics and photonics.

Preparation Methods

The synthesis of 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily related to its ability to transport charge and emit light. The fluorenyl groups enhance the compound’s ability to absorb and emit light, while the anthracene core facilitates efficient charge transport. These properties are crucial for its performance in electronic and photonic devices .

Comparison with Similar Compounds

Properties

CAS No.

626236-25-7

Molecular Formula

C82H74

Molecular Weight

1059.5 g/mol

IUPAC Name

2,6,9,10-tetrakis(9,9-diethylfluoren-2-yl)anthracene

InChI

InChI=1S/C82H74/c1-9-79(10-2)69-29-21-17-25-57(69)61-39-33-53(47-73(61)79)51-35-43-65-67(45-51)77(55-37-41-63-59-27-19-23-31-71(59)81(13-5,14-6)75(63)49-55)66-44-36-52(54-34-40-62-58-26-18-22-30-70(58)80(11-3,12-4)74(62)48-54)46-68(66)78(65)56-38-42-64-60-28-20-24-32-72(60)82(15-7,16-8)76(64)50-56/h17-50H,9-16H2,1-8H3

InChI Key

DCKABXHLBJFOPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C(=C6C=C(C=CC6=C5C7=CC8=C(C=C7)C9=CC=CC=C9C8(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.